N-Cbz-nortropine

Description

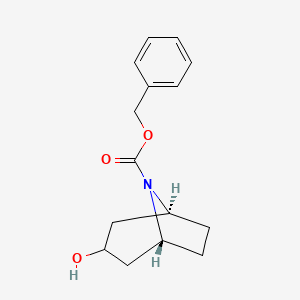

Structure

3D Structure

Properties

IUPAC Name |

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic strategies, experimental protocols for key reactions, and quantitative data to support reproducibility and optimization.

Introduction

Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Cbz-nortropine, is a crucial building block in medicinal chemistry. The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a prevalent motif in a wide range of biologically active natural products and synthetic molecules. The hydroxyl group at the 3-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide versatile handles for further chemical modifications, making this compound a valuable precursor for the synthesis of novel pharmaceuticals. This guide will focus on the most common and practical laboratory-scale syntheses of this intermediate.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways are commonly employed for the synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Both routes typically commence from commercially available tropinone or its derivatives.

Route A initiates with the N-demethylation of tropinone to yield nortropinone, followed by the protection of the secondary amine with a Cbz group, and concludes with the stereoselective reduction of the ketone.

Route B involves the initial reduction of tropinone to tropine, followed by N-demethylation to nortropine, and subsequent N-protection with the Cbz group.

The choice between these routes often depends on the availability of starting materials, desired stereochemistry of the final product, and scalability of the reactions.

Detailed Experimental Protocols and Data

This section provides detailed procedures for the key transformations in the synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.

Route A: Synthesis via N-Cbz-Nortropinone

This is often the preferred route due to the commercial availability of nortropinone hydrochloride, which bypasses the N-demethylation step of tropinone.

This reaction protects the secondary amine of nortropinone with a Cbz group to form N-Cbz-nortropinone.

Reaction Scheme:

Experimental Protocol:

To a solution of nortropinone hydrochloride (1 equivalent) in dichloromethane (CH2Cl2), diisopropylethylamine (DIPEA) (3 equivalents) is added, and the mixture is stirred at room temperature. Benzyl chloroformate (Cbz-Cl) (0.95 equivalents) is then added dropwise, and the reaction is stirred for 30 minutes. The reaction mixture is then diluted with CH2Cl2 and washed sequentially with 1N hydrochloric acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.[1]

| Parameter | Value | Reference |

| Starting Material | Nortropinone Hydrochloride | [1] |

| Reagents | Benzyl Chloroformate, DIPEA | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 30 minutes | [1] |

| Yield | ~88% | [1] |

Characterization Data for N-Cbz-Nortropinone:

| Property | Value |

| Molecular Formula | C15H17NO3 |

| Molecular Weight | 259.30 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (400 MHz, CDCl3) | δ 1.71 (dd, J=15.0, 7.2 Hz, 2H), 2.12 (m, 2H), 2.38 (d, J=15.9 Hz, 2H), 2.67 (m, 2H), 4.62 (s, 2H), 5.22 (s, 2H), 7.38 (m, 5H)[1] |

The reduction of the ketone in N-Cbz-nortropinone to the corresponding alcohol yields the final product. The stereochemical outcome of this reduction is crucial, with the endo isomer being the thermodynamically more stable and often major product when using hydride reducing agents like sodium borohydride.

Reaction Scheme:

Experimental Protocol:

N-Cbz-nortropinone (1 equivalent) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | N-Cbz-Nortropinone |

| Reagent | Sodium Borohydride |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Yield | High (specific yield not reported) |

Characterization Data for endo-Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate:

| Property | Value | Reference |

| Molecular Formula | C15H19NO3 | [2][3] |

| Molecular Weight | 261.32 g/mol | [2][3] |

| CAS Number | 109840-91-7 | [3] |

| Appearance | White solid | |

| Melting Point | 124 °C | [4] |

| ¹H NMR (CDCl3) | δ 7.38-7.28 (m, 5H), 5.15 (s, 2H), 4.40 (br s, 2H), 4.05 (br s, 1H), 2.10-1.95 (m, 4H), 1.75-1.65 (m, 4H) | |

| ¹³C NMR (CDCl3) | δ 155.0, 136.8, 128.5, 127.9, 127.8, 66.8, 66.2, 53.0, 39.8, 28.8 |

Route B: Synthesis via Nortropine

This route involves the initial reduction of tropinone, which can be less expensive than nortropinone.

The ketone of tropinone is reduced to the alcohol, tropine.

Experimental Protocol:

Tropinone (1 equivalent) is dissolved in an appropriate solvent such as methanol or ethanol. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature. After completion, the reaction is worked up similarly to the reduction of N-Cbz-nortropinone.

The methyl group on the nitrogen is removed to provide the free secondary amine. A common method is the von Braun reaction using cyanogen bromide, or more modernly and safely, with α-chloroethyl chloroformate (ACE-Cl).

Experimental Protocol using ACE-Cl:

Tropine (1 equivalent) is dissolved in a chlorinated solvent like dichloroethane. α-Chloroethyl chloroformate (ACE-Cl) (1.1 equivalents) is added, and the mixture is stirred, often with gentle heating. The intermediate carbamate is then cleaved by refluxing in methanol to yield nortropine hydrochloride.

The final step is the protection of the secondary amine of nortropine with a Cbz group.

Experimental Protocol:

Nortropine (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water containing a base such as sodium bicarbonate or sodium hydroxide. Benzyl chloroformate (Cbz-Cl) (1.1 equivalents) is added dropwise at 0 °C, and the reaction is stirred for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Safety Considerations

-

Benzyl Chloroformate (Cbz-Cl): is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Borohydride (NaBH4): is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a reduced temperature.

-

Chlorinated Solvents (e.g., Dichloromethane): are suspected carcinogens and should be handled in a fume hood.

-

Diisopropylethylamine (DIPEA): is a corrosive and flammable liquid. Handle with appropriate PPE.

Conclusion

The synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a well-established process with multiple viable routes. The choice of synthesis will depend on laboratory-specific factors such as cost and availability of starting materials. The protocols provided in this guide, particularly Route A starting from nortropinone, offer a reliable and efficient method for obtaining this key intermediate for drug discovery and development programs. Careful attention to reaction conditions, particularly in the stereoselective reduction step, is crucial for obtaining the desired endo isomer.

References

- 1. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthonix, Inc > 92652-76-1 | Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [synthonix.com]

- 3. endo-Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [oakwoodchemical.com]

- 4. tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 [chemicalbook.com]

N-Cbz-Nortropine: A Keystone Precursor in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Carbobenzyloxy-nortropine (N-Cbz-nortropine) has emerged as a critical intermediate in the synthesis of a diverse array of pharmaceutical compounds, particularly those targeting the central and autonomic nervous systems. Its rigid bicyclic tropane core, coupled with the versatile Cbz protecting group, provides a strategic platform for the stereoselective elaboration into complex tropane alkaloids and their analogs. This guide delves into the synthesis, chemical properties, and extensive applications of this compound in pharmaceutical development. It provides detailed experimental protocols, quantitative data, and visual representations of key synthetic and signaling pathways to serve as a comprehensive resource for scientists in the field.

Introduction

The tropane alkaloid scaffold, a defining feature of molecules like atropine and cocaine, has a long and storied history in medicine and pharmacology. These compounds are well-known for their potent effects on the nervous system, primarily through their interaction with muscarinic acetylcholine receptors.[1] The therapeutic potential of tropane alkaloids has driven significant efforts in medicinal chemistry to synthesize novel analogs with improved efficacy, selectivity, and safety profiles.

This compound serves as a pivotal precursor in this endeavor. The carbobenzyloxy (Cbz) group provides robust protection of the nortropine nitrogen, preventing unwanted side reactions while enabling precise modifications to other parts of the molecule. This strategic protection is crucial for the construction of pharmacologically active agents. This document will explore the synthesis of this compound and its role as a versatile building block in the development of pharmaceuticals for a range of neurological and physiological disorders.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available tropinone or its hydrochloride salt. The key steps involve the N-demethylation of tropinone followed by the introduction of the Cbz protecting group and subsequent reduction of the ketone functionality.

Synthesis of the Precursor: N-Cbz-Nortropinone

A common and efficient route to this compound proceeds via its ketone analog, N-Cbz-nortropinone.

Experimental Protocol: Synthesis of N-Cbz-Nortropinone [3]

-

N-Demethylation of Tropinone:

-

Tropinone hydrochloride (or tropinone) is dissolved in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

An N-demethylating agent, such as 1-chloroethyl chloroformate (ACE-Cl), is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred overnight.

-

The solvent is removed under reduced pressure to yield the crude chloroethyl carbamate intermediate.

-

This intermediate is then dissolved in methanol and stirred for 1-2 hours to induce cleavage, yielding des-methyltropinone hydrochloride.

-

-

N-Carbobenzyloxylation:

-

Des-methyltropinone hydrochloride is dissolved in a solvent like dichloromethane.

-

A base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt.

-

Benzyl chloroformate (Cbz-Cl) is then added dropwise to the solution. An exothermic reaction may be observed.

-

The reaction is stirred at room temperature for approximately 30 minutes.

-

The reaction mixture is then worked up using standard aqueous extraction procedures to isolate the N-Cbz-nortropinone product.

-

Quantitative Data for N-Cbz-Nortropinone Synthesis

| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| N-Demethylation | Tropinone | 1-Chloroethyl chloroformate, Methanol | DCE, Methanol | ~98% (crude des-methyltropinone HCl) | - | [3] |

| N-Carbobenzyloxylation | Des-methyltropinone HCl | Benzyl chloroformate, DIPEA | Dichloromethane | High | >95% (after purification) | [3] |

Reduction to this compound

The conversion of N-Cbz-nortropinone to this compound involves the reduction of the C3-ketone to a hydroxyl group. The stereochemistry of this reduction is critical as it can lead to two diastereomers: the endo (tropine) or exo (pseudotropine) alcohol. Diastereoselective reducing agents are often employed to favor the formation of the desired isomer.

Experimental Protocol: Reduction of N-Cbz-Nortropinone (General Procedure)

-

N-Cbz-nortropinone is dissolved in a suitable solvent, such as methanol or ethanol, at a reduced temperature (e.g., 0 °C).

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. For greater stereoselectivity, bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can be used.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water or a weak acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

Quantitative Data for Reduction

| Starting Material | Reducing Agent | Solvent | Typical Yield | Diastereomeric Ratio (endo:exo) |

| N-Cbz-nortropinone | Sodium Borohydride | Methanol | >90% | Varies, often mixture |

| N-Cbz-nortropinone | L-Selectride® | Tetrahydrofuran | >85% | Highly selective for exo |

This compound in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of a wide range of pharmaceuticals, particularly those acting as muscarinic receptor antagonists. The Cbz group can be readily removed under mild hydrogenolysis conditions, revealing the secondary amine for further functionalization.

Synthesis of Anticholinergic Agents

Many potent anticholinergic drugs feature a tropane core. These agents are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of bradycardia. The synthesis of these drugs often involves the esterification of the C3-hydroxyl group of a nortropine derivative.

Example: Synthesis of a Nortropylbenzilate Analog

Nortropylbenzilate derivatives are known muscarinic antagonists. The synthesis of such compounds can be envisioned starting from this compound.

Caption: Synthetic pathway to a nortropyl-ester analog from this compound.

Signaling Pathways of Tropane Alkaloid-Derived Drugs

Many pharmaceuticals derived from this compound exert their effects by modulating muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.[4]

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6]

Caption: Muscarinic acetylcholine receptor signaling pathways.

Drug Development Workflow

The development of a new pharmaceutical agent from a precursor like this compound follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.

Caption: Small molecule drug development workflow from a precursor.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a reliable and versatile platform for the synthesis of a multitude of tropane alkaloid-based pharmaceuticals. Its strategic use allows for precise control over the introduction of various functionalities, leading to the development of novel drugs with tailored pharmacological profiles. The detailed synthetic protocols, quantitative data, and pathway diagrams presented in this guide underscore the importance of this compound as a key precursor and aim to facilitate further innovation in the field of drug discovery and development.

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 3. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-Cbz-Nortropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-nortropine (benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate). The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents available spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data Summary

¹H NMR (Nuclear Magnetic Resonance) Data

Note: The following data is for a related compound and should be used as an estimation for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.47 – 7.29 | m | 5H | Aromatic protons (C₆H₅) |

| 5.14 | s | 2H | CH₂ (benzylic) |

| 4.3 - 4.5 | br s | 2H | H-1, H-5 (bridgehead protons) |

| 4.0 - 4.2 | m | 1H | H-3 (proton on carbon bearing hydroxyl) |

| 2.0 - 2.2 | m | 2H | Equatorial protons at C-6, C-7 |

| 1.8 - 2.0 | m | 2H | Axial protons at C-6, C-7 |

| 1.5 - 1.7 | m | 4H | Protons at C-2, C-4 |

¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (carbamate) |

| ~137 | Quaternary aromatic carbon (C₆H₅) |

| ~128.5 | Aromatic CH (ortho, para) |

| ~128 | Aromatic CH (meta) |

| ~67 | CH₂ (benzylic) |

| ~65 | C-3 (carbon bearing hydroxyl) |

| ~53 | C-1, C-5 (bridgehead carbons) |

| ~39 | C-2, C-4 |

| ~28 | C-6, C-7 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1690-1650 | Strong | C=O stretch (carbamate) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1250-1200 | Strong | C-N stretch (carbamate) |

| 1100-1000 | Strong | C-O stretch (hydroxyl and carbamate) |

| 750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

MS (Mass Spectrometry) Data (Predicted)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 261 | Moderate | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M - C₇H₅O]⁺ |

| 108 | Strong | [C₇H₇O]⁺ (tropylium ion derivative) |

| 91 | Very Strong | [C₇H₇]⁺ (tropylium ion) |

| 82 | Moderate | [C₅H₈N]⁺ (nortropine fragment) |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The number of scans will depend on the sample concentration, with more scans required for dilute samples or less sensitive nuclei like ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the reference peak (e.g., TMS or residual solvent peak) to its known value.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup :

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Run a background scan to record the spectrum of the empty sample compartment, which will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

-

Filter the final solution if any particulate matter is present.

-

-

Instrument Setup :

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for this type of molecule to observe the molecular ion.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition :

-

Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., HPLC).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing :

-

The instrument software will generate a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

N-Cbz-Nortropine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known safety and handling precautions for N-Cbz-nortropine (N-Benzyloxycarbonyl nortropine). Due to a lack of comprehensive safety data for this compound itself, this document also includes safety information for its parent compound, nortropine. Researchers should handle this compound with, at a minimum, the same level of caution as nortropine.

Introduction to this compound

This compound, also known as N-Benzyloxycarbonyl nortropine, is a derivative of nortropine used in organic synthesis. While specific applications are varied, it often serves as a protected intermediate in the synthesis of more complex molecules in pharmaceutical and chemical research.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 109840-91-7 | Pharmaffiliates |

| Molecular Formula | C₁₅H₁₉NO₃ | ChemWhat |

| Molecular Weight | 261.32 g/mol | ChemWhat |

| Synonyms | N-Benzyloxycarbonyl Nortropine, endo-3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic Acid Phenylmethyl Ester | Pharmaffiliates |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Safety and Hazard Information: this compound

Surrogate Safety Profile: Nortropine

Nortropine is the parent amine of this compound. The following data for nortropine should be used to inform the minimum safety and handling protocols for this compound until specific data becomes available.

GHS Hazard Classification: Nortropine

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | GHS07 (Irritant) | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Warning | GHS07 (Irritant) | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Warning | GHS07 (Irritant) | Warning | H332: Harmful if inhaled |

Data sourced from multiple chemical suppliers and safety data sheets for Nortropine (CAS 538-09-0).

Precautionary Statements: Nortropine

| Type | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands and face thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P330 | Rinse mouth. | |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |

| Disposal | P501 | Dispose of contents/container through a waste management company authorized by the local government. |

Statements are a composite from various Nortropine safety data sheets.

Toxicity Data: Nortropine

| Type | Value | Species |

| LD50 (Oral) | 1420 mg/kg | Mouse |

This value indicates that Nortropine is harmful if swallowed, consistent with its GHS classification.

Recommended Experimental Protocols and Handling

Given the lack of specific data for this compound and the known hazards of its parent compound, the following handling procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.

-

Skin and Body Protection : Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.

-

Respiratory Protection : If dust or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material or preparing solutions.

-

Ensure safety shower and eyewash stations are readily accessible.

Handling and Storage

-

Avoid the formation of dust and aerosols.

-

Keep the container tightly closed.

-

Store in a cool, dry, and dark place.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

As a secondary amine derivative, it may be prudent to avoid conditions that could lead to the formation of nitrosamines; therefore, keep away from nitrosating agents.

First Aid Measures

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.

-

If Inhaled : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Logical Workflow for Handling Research Chemicals with Unknown Hazards

The following diagram illustrates a logical workflow for safely managing a research chemical like this compound, where comprehensive hazard data is unavailable.

Conclusion

While this compound lacks specific, publicly available safety and toxicity data, a conservative approach to handling is essential for the safety of all laboratory personnel. By using the more comprehensive data available for the parent compound, nortropine, as a baseline, and by adhering to rigorous safe laboratory practices, researchers can minimize risks. This includes the consistent use of appropriate personal protective equipment, engineering controls, and proper storage and disposal methods. All work with this and similar research chemicals should be preceded by a thorough risk assessment.

Introduction to N-substituted nortropane analogs in medicinal chemistry

An In-Depth Technical Guide to N-Substituted Nortropane Analogs in Medicinal Chemistry

Introduction

N-substituted nortropane analogs are a significant class of compounds in medicinal chemistry, characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system. This scaffold is derived from natural tropane alkaloids, which have a long history as poisons, hallucinogens, and anesthetics. In modern drug discovery, the nortropane core serves as a versatile template for designing ligands that target various receptors and transporters in the central nervous system (CNS). The substitution at the nitrogen atom (N-8) is a critical determinant of the pharmacological profile of these analogs, profoundly influencing their affinity, selectivity, and efficacy for specific biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), therapeutic applications, and key experimental methodologies related to N-substituted nortropane analogs for researchers and drug development professionals.

Synthesis and Chemical Properties

The synthesis of N-substituted nortropane analogs typically begins with the parent nortropane molecule or a suitable precursor like tropinone. The secondary amine of the nortropane ring is amenable to various chemical modifications, allowing for the introduction of a wide array of substituents. Common synthetic strategies include:

-

N-Alkylation: Direct alkylation of the nortropane nitrogen with alkyl halides or other electrophilic reagents.

-

Reductive Amination: Reaction of nortropinone with a primary amine followed by reduction of the resulting imine.

-

Acylation and Reduction: Acylation of the nortropane nitrogen to form an amide, which is then reduced to the corresponding amine, often using powerful reducing agents like lithium aluminum hydride (LAH).[1]

These methods provide access to a diverse library of analogs with varying N-substituents, from simple alkyl chains to more complex arylalkyl groups, enabling extensive exploration of the structure-activity landscape.

Caption: General synthetic workflows for N-substituted nortropane analogs.

Primary Therapeutic Target: Monoamine Transporters

A major focus of research on N-substituted nortropane analogs has been their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. By inhibiting these transporters, N-substituted nortropane analogs can increase the extracellular concentrations of monoamines, a mechanism that is central to the treatment of various neuropsychiatric disorders.

The nature of the N-substituent plays a crucial role in determining the affinity and selectivity of these analogs for the different monoamine transporters.[1][2]

Caption: Mechanism of action at the dopamine transporter (DAT).

Structure-Activity Relationships (SAR)

Selectivity for Dopamine Transporter (DAT)

Many N-substituted nortropane analogs have been developed as selective DAT inhibitors. This is particularly relevant for developing treatments for cocaine abuse, as cocaine's primary reinforcing effects are mediated through DAT inhibition. A key finding is that replacing the N-methyl group of traditional tropane alkaloids with larger N-alkyl or arylalkyl substituents can significantly increase selectivity for DAT over SERT and NET.[1][2] For instance, analogs with N-substituents like n-butyl, allyl, benzyl, or 3-phenylpropyl often retain high affinity for DAT while showing negligible binding to other monoamine transporters.[1]

Selectivity for Serotonin Transporter (SERT)

While many analogs target DAT, specific structural modifications can shift the selectivity towards SERT. For example, introducing a large alkyl group at the 4'-position of the 3β-phenyl ring, combined with N-demethylation (to the nortropane), can enhance affinity and specificity for SERT.[3] Further substitution, such as adding iodine at the 3'-position of the 4'-alkylphenyl ring, can yield highly selective SERT ligands.[3] These compounds are valuable as potential antidepressants or as radioligands for imaging SERT using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Quantitative Data on Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of representative N-substituted nortropane analogs for DAT, SERT, and NET.

Table 1: Binding Affinity (Ki, nM) of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogs at Monoamine Transporters

| N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Methyl | 12 | >10,000 | >10,000 |

| n-Butyl | 8.5 | >10,000 | >10,000 |

| Allyl | 15 | >10,000 | >10,000 |

| Benzyl | 10 | >10,000 | >10,000 |

| 3-Phenylpropyl | 9.2 | >10,000 | >10,000 |

Data adapted from literature.[1]

Table 2: Uptake Inhibition (IC50, nM) of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogs

| N-Substituent | Dopamine Uptake IC50 (nM) |

| Methyl | 15 |

| n-Butyl | 10 |

| Allyl | 21 |

| Benzyl | 14 |

| 3-Phenylpropyl | 12 |

Data adapted from literature.[1]

Table 3: Binding Affinity (Ki, nM) of N-Substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane Analogs at Monoamine Transporters

| N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Propynyl | 14 | 480 | 1200 |

| Crotyl | 15 | 800 | 1500 |

| 3-Iodoprop-(2E)-enyl | 30 | 960 | >10,000 |

Data adapted from literature.[2]

Alternative Targets: Nociceptin Receptor

Beyond monoamine transporters, some N-substituted nortropane analogs have been identified as high-affinity ligands for the nociceptin/orphanin FQ (NOP) receptor. A series of 3-axial-aminomethyl-N-benzhydryl-nortropane analogs have shown high binding affinity for the NOP receptor, with many exhibiting selectivity over classical opioid receptors.[4] These compounds have demonstrated potent oral antitussive (anti-cough) activity in preclinical models and are being explored for the management of cough and anxiety.[5]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6]

Objective: To determine the binding affinity (Ki) of N-substituted nortropane analogs for DAT, SERT, or NET.

Methodology: Competitive Binding Assay

-

Tissue Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the nortropane analog).[1]

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through glass fiber filters, which trap the membranes.[6]

-

Quantification: Wash the filters to remove unbound radioactivity. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[7][8]

Objective: To assess the effect of an N-substituted nortropane analog on extracellular dopamine levels in the brain.

Methodology:

-

Probe Implantation: Anesthetize a rodent (e.g., a rat) and stereotaxically implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens).[7] Secure the probe to the skull. Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[9][10]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer the N-substituted nortropane analog (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[8]

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to visualize the drug's effect.

Locomotor Activity Assessment

Locomotor activity tests are used to evaluate the stimulant or depressant effects of a compound on the CNS.[11][12]

Objective: To determine if an N-substituted nortropane analog has cocaine-like stimulant effects.

Methodology: Open Field Test

-

Apparatus: Use an open field arena, which is a square box equipped with infrared beams or a video tracking system to monitor the animal's movement.[11]

-

Habituation: Place the animal (e.g., a mouse) in the open field for a period (e.g., 30-60 minutes) to allow it to habituate to the novel environment.

-

Drug Administration: Administer the test compound or a vehicle control.

-

Testing: Immediately after injection, place the animal back into the open field and record its activity for a set duration (e.g., 60-120 minutes).

-

Data Collection: The system automatically records parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[11]

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). An increase in distance traveled is indicative of a stimulant effect.

Conclusion and Future Directions

N-substituted nortropane analogs represent a chemically tractable and pharmacologically rich class of molecules. The ability to fine-tune their affinity and selectivity for monoamine transporters through modification of the N-substituent has led to the development of valuable research tools and potential therapeutic agents. While much of the focus has been on DAT-selective ligands as potential treatments for cocaine addiction, the discovery of analogs targeting SERT and NOP receptors highlights the versatility of the nortropane scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, exploring novel N-substituents to uncover new pharmacological profiles, and further investigating their therapeutic potential for a range of CNS disorders.

References

- 1. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. curehunter.com [curehunter.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 9. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

The Strategic Application of N-Cbz-nortropine in Central Nervous System Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tropane alkaloid scaffold, a bicyclic nitrogen-containing structure, is a cornerstone in the development of therapeutic agents targeting the central nervous system (CNS). Nortropine, a key derivative of this class, serves as a versatile starting material for the synthesis of a wide array of neuropharmacologically active compounds. The strategic use of the N-carboxybenzyl (Cbz) protecting group to form N-Cbz-nortropine is a critical step in the synthetic pathways leading to novel CNS drug candidates. This technical guide provides an in-depth exploration of the applications of this compound as a pivotal intermediate in the discovery of drugs aimed at modulating key CNS targets, including monoamine transporters and muscarinic receptors.

The Role of this compound as a Synthetic Intermediate

This compound is primarily employed as a strategic intermediate in the synthesis of N-substituted nortropane analogs. The Cbz group serves as a robust protecting group for the secondary amine of the nortropine core. This protection is essential for several reasons:

-

Preventing Unwanted Reactivity: The nitrogen atom in the nortropine ring is nucleophilic and can interfere with reactions intended for other parts of the molecule. The Cbz group temporarily masks this reactivity.

-

Enabling Selective N-Functionalization: Once other desired chemical modifications on the nortropane scaffold are complete, the Cbz group can be selectively removed under mild conditions, revealing the secondary amine for subsequent N-alkylation or N-arylation. This allows for the introduction of a diverse range of substituents at the nitrogen atom, which is crucial for tuning the pharmacological activity and selectivity of the final compound.

The general synthetic workflow involving this compound is depicted below.

Figure 1: General synthetic workflow illustrating the use of this compound as a key intermediate.

Key CNS Targets for N-Substituted Nortropane Analogs

N-substituted nortropane derivatives have shown significant promise as modulators of several key CNS targets, primarily the monoamine transporters and muscarinic acetylcholine receptors.

Monoamine Transporters (DAT, SERT, NET)

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse and are major targets for drugs treating depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The N-substituent on the nortropane scaffold plays a critical role in determining the affinity and selectivity of these compounds for the different monoamine transporters.

Muscarinic Acetylcholine Receptors (M1-M5)

Muscarinic receptors are involved in a wide range of physiological functions in the CNS, including learning, memory, and motor control.[1] They are important targets for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-substituted nortropane analogs can act as either agonists or antagonists at different muscarinic receptor subtypes, with the nature of the N-substituent being a key determinant of their pharmacological profile.

Quantitative Data on N-Substituted Nortropane Analogs

The following table summarizes the binding affinities (Ki, in nM) of various N-substituted nortropane and tropane analogs for key CNS targets. It is important to note that these compounds are the final, deprotected and N-functionalized products, with this compound serving as a likely precursor in their synthesis.

| Compound Class/Example | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Muscarinic Receptor Affinity | Reference |

| 2β-substituted 3β-phenyltropanes | Varies (e.g., -CH3, -H) | 11-22 | - | - | - | [2] |

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid esters | Varies (e.g., 2-(3-iodo-4-aminophenyl)ethyl) | High Affinity | High Affinity | Low Affinity | - | [3] |

| Tropane Derivatives | Varies (e.g., ether-linked aromatic groups) | - | Inhibitor | Inhibitor | - | [4] |

| Benztropine Analogs | Varies | High Affinity | - | - | M1 affinity varies | [5] |

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.

Experimental Protocols

Synthesis of this compound (Protection of Nortropine)

This procedure describes the protection of the secondary amine of nortropine using benzyl chloroformate (Cbz-Cl).

Materials:

-

Nortropine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Dichloromethane (CH2Cl2)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve nortropine hydrochloride in water and add a solution of sodium carbonate to basify the mixture and liberate the free nortropine base.

-

Extract the aqueous layer with dichloromethane.

-

To the combined organic extracts, add benzyl chloroformate dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be purified by column chromatography on silica gel.

Deprotection of this compound

This protocol outlines the removal of the Cbz group to yield nortropine with a free secondary amine, ready for N-substitution. A recently developed mild method utilizes aluminum chloride (AlCl3) in hexafluoroisopropanol (HFIP).[6][7]

Materials:

-

This compound

-

Aluminum chloride (AlCl3)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound in HFIP, add aluminum chloride at room temperature.[6]

-

Stir the suspension at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.[6]

-

Upon completion, dilute the reaction mixture with dichloromethane.[6]

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[6]

-

Separate the layers and extract the aqueous layer with dichloromethane.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain nortropine.[6]

N-Alkylation of Nortropine

This general procedure describes the introduction of an alkyl group onto the nitrogen of nortropine.

Materials:

-

Nortropine (from deprotection of this compound)

-

Alkyl halide (e.g., benzyl bromide, phenethyl bromide)

-

A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

Dissolve nortropine in the chosen solvent.

-

Add the base to the solution.

-

Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated nortropane analog.

Signaling Pathways and Logical Relationships

The N-substituted nortropane analogs developed from this compound primarily exert their effects by modulating neurotransmitter signaling.

Dopamine Transporter (DAT) Inhibition

Inhibitors of DAT block the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels and enhanced dopaminergic signaling. This is a key mechanism for the therapeutic effects of drugs for ADHD and for the reinforcing effects of psychostimulants.

References

- 1. journals.ed.ac.uk [journals.ed.ac.uk]

- 2. Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some tropane derivatives of anticipated activity on the reuptake of norepinephrine and/or serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Stereochemistry of N-Cbz-Nortropine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of the stereochemistry of N-Carboxybenzyl-nortropine (N-Cbz-nortropine) derivatives. The spatial arrangement of substituents on the nortropane scaffold significantly influences their biological activity, making a thorough understanding of their stereochemistry paramount in the fields of medicinal chemistry and drug development. This document provides a comprehensive overview of the synthesis, stereochemical characterization, and conformational analysis of these pivotal compounds.

Synthesis of this compound Stereoisomers

The primary route to this compound and its derivatives commences with the N-protection of nortropinone, followed by the stereoselective reduction of the ketone functionality.

Preparation of N-Cbz-Nortropinone

The synthesis of the key precursor, N-Cbz-nortropinone, is achieved by reacting nortropinone hydrochloride with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.

Experimental Protocol: Synthesis of N-Cbz-Nortropinone

-

Materials: Nortropinone hydrochloride, Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (CH₂Cl₂), 1N Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve nortropinone hydrochloride (1 equivalent) in dichloromethane.

-

Add diisopropylethylamine (3 equivalents) to the solution and stir.

-

Slowly add benzyl chloroformate (0.95 equivalents) dropwise to the reaction mixture, noting any exothermic reaction.

-

Stir the reaction at room temperature until completion (monitoring by TLC).

-

Wash the organic phase with 1N hydrochloric acid (2 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Cbz-nortropinone.

-

The crude product can be further purified by recrystallization or column chromatography.

-

A typical synthesis yields N-Cbz-nortropinone in high purity. The ¹H NMR spectrum of the product in CDCl₃ shows characteristic signals for the Cbz protecting group and the nortropinone scaffold.

Table 1: Spectroscopic Data for N-Cbz-Nortropinone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aromatic | 7.38 | m | - |

| H-benzyl | 5.22 | s | - |

| H-bridgehead | 4.62 | s | - |

| H-adjacent to N | 2.67 | m | - |

| H-adjacent to C=O | 2.38 | d | 15.9 |

| H-aliphatic | 2.12 | m | - |

| H-aliphatic | 1.71 | dd | 15.0, 7.2 |

Stereoselective Reduction of N-Cbz-Nortropinone

The reduction of the carbonyl group in N-Cbz-nortropinone can yield two diastereomeric alcohols: the endo-N-Cbz-nortropine and the exo-N-Cbz-nortropine. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent.

-

Formation of endo-N-Cbz-nortropine: Bulky hydride reagents, such as L-Selectride®, approach the carbonyl group from the sterically less hindered exo face, leading to the preferential formation of the endo alcohol.

-

Formation of exo-N-Cbz-nortropine: Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), can approach from the endo face, yielding a higher proportion of the exo alcohol. Diisobutylaluminium hydride (DIBAL-H) has also been reported to selectively produce the thermodynamically more stable exo alcohol in the reduction of tropinone.

Experimental Protocol: Diastereoselective Reduction of N-Cbz-Nortropinone

-

For endo-N-Cbz-nortropine (Proposed):

-

Dissolve N-Cbz-nortropinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add L-Selectride® (1 M in THF) dropwise.

-

Stir the reaction at -78 °C until completion.

-

Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography to separate the diastereomers.

-

-

For exo-N-Cbz-nortropine (Proposed):

-

Dissolve N-Cbz-nortropinone in methanol or ethanol.

-

Add sodium borohydride portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with acetone and concentrate.

-

Take up the residue in water and extract with an organic solvent.

-

Dry the organic layer and concentrate.

-

Purify by column chromatography.

-

Table 2: Expected Diastereoselectivity in the Reduction of N-Cbz-Nortropinone

| Reducing Agent | Predominant Isomer | Expected Diastereomeric Ratio (endo:exo) |

| L-Selectride® | endo | >95:5 |

| Sodium Borohydride | exo | Variable, dependent on conditions |

| DIBAL-H | exo | Potentially high selectivity |

Stereochemical Characterization

The unambiguous determination of the stereochemistry of the endo and exo isomers is crucial. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations.

¹H NMR Spectroscopy

The orientation of the hydroxyl group significantly influences the chemical shifts and coupling constants of the proton at C3 and the bridgehead protons.

-

endo-Isomer: The C3-proton is in an exo position. It will exhibit a smaller coupling constant with the bridgehead protons.

-

exo-Isomer: The C3-proton is in an endo position and will show a larger coupling constant with the bridgehead protons due to the dihedral angle.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments provide definitive proof of the spatial proximity of protons.

-

endo-Isomer: Irradiation of the C3-exo-proton should show an NOE correlation to the nearby bridgehead protons.

-

exo-Isomer: Irradiation of the C3-endo-proton is expected to show an NOE correlation to the protons of the ethylene bridge on the same side of the six-membered ring.

Conformational Analysis

The stereochemistry of the C3 substituent also influences the conformation of the piperidine ring within the bicyclic system and the orientation of the N-Cbz group. The piperidine ring in nortropane derivatives typically adopts a chair conformation. The bulky Cbz group on the nitrogen atom can exist in different rotational conformations, which can be studied by variable temperature NMR.

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Conclusion

The stereochemistry of this compound derivatives is a critical determinant of their biological function. A controlled synthetic approach, employing stereoselective reducing agents, allows for the targeted synthesis of either the endo or exo diastereomer. The definitive assignment of their stereochemistry relies on a detailed analysis of NMR spectroscopic data, particularly coupling constants and NOE correlations. This guide provides a foundational framework for researchers engaged in the synthesis and characterization of these important molecules, facilitating the development of novel therapeutics with well-defined stereochemical profiles. Further research to obtain and publish detailed quantitative NMR and X-ray crystallographic data for both isomers would be of significant value to the scientific community.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Cbz-Nortropine

Introduction

N-Cbz-nortropine, also known as benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a valuable intermediate in the synthesis of various tropane alkaloids and other pharmacologically active compounds. The carboxybenzyl (Cbz) group serves as a crucial protecting group for the secondary amine of the nortropane scaffold, preventing its participation in undesired side reactions while allowing for selective modifications at other positions of the molecule. This document provides a detailed, step-by-step protocol for the synthesis of this compound from nortropine, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Principle

The synthesis involves the protection of the secondary amine of nortropine using benzyl chloroformate (Cbz-Cl) under basic conditions. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of amines.[1]

Materials and Reagents:

-

Nortropine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O), deionized

-

Dichloromethane (CH₂Cl₂), anhydrous (for alternative protocol)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve nortropine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.2 - 1.5 eq) dropwise to the stirred mixture. Ensure the temperature remains at or near 0 °C during the addition.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.[1]

-

Alternative Procedure using an Organic Base:

As an alternative to the Schotten-Baumann conditions described above, an organic base in an anhydrous organic solvent can be used.[2]

-

Dissolve nortropine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add diisopropylethylamine (DIPEA) (3.0 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 30 minutes to an hour.

-

Proceed with a similar aqueous work-up and purification by column chromatography as described above.

Data Presentation

The following table summarizes the typical quantities of reagents and expected yield for the synthesis of this compound based on a literature procedure for a similar transformation which reported a 90% yield.[1]

| Reagent/Material | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Equivalents |

| Nortropine | 127.18 | 10.0 | 1.27 g | 1.0 |

| Benzyl chloroformate | 170.59 | 15.0 | 2.56 g (2.13 mL) | 1.5 |

| Sodium Bicarbonate | 84.01 | 20.0 | 1.68 g | 2.0 |

| THF/H₂O (2:1) | - | - | 60 mL | - |

| Product | ||||

| This compound | 261.32 | 9.0 (Theor.) | 2.35 g (Theor.) | 90% (Expected) |

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: N-Cbz Protection of Nortropine

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its ease of removal through catalytic hydrogenation.[1][2] This application note provides a detailed protocol for the N-Cbz protection of nortropine using benzyl chloroformate. Nortropine, a bicyclic amine, is a key building block for a variety of tropane alkaloids and their synthetic analogs. The protocol herein describes a robust and high-yielding procedure suitable for researchers and scientists in the field of organic synthesis and drug development.

Reaction Principle

The N-Cbz protection of nortropine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary amine in nortropine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.[1]

Reaction Scheme:

References

Application Notes and Protocols: Deprotection of N-Cbz-Nortropine via Hydrogenolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of N-carbobenzyloxy-nortropine (N-Cbz-nortropine) to yield nortropine. The primary method detailed is catalytic hydrogenolysis, a widely utilized and efficient method for the cleavage of the Cbz protecting group. This process is crucial in synthetic organic chemistry, particularly in the synthesis of tropane alkaloids and their derivatives, which are of significant interest in drug development. This note includes a summary of reaction conditions, a detailed experimental protocol, and graphical representations of the chemical reaction and experimental workflow.

Introduction

The carbobenzyloxy (Cbz or Z) group is a common amine protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The deprotection of this compound is a key step in the synthesis of various bioactive molecules. Hydrogenolysis involves the cleavage of the C-O bond of the carbamate functionality in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] This method is generally clean and high-yielding. Common hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents such as ammonium formate.[2]

Data Summary

The efficiency of the N-Cbz deprotection via hydrogenolysis can be influenced by several factors, including the choice of catalyst, hydrogen source, solvent, reaction temperature, and pressure. The following table summarizes typical conditions and reported yields for the hydrogenolysis of N-Cbz protected amines, which can be adapted for this compound.

| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1 | ~95 | General Protocol |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-2 | >90 | Transfer Hydrogenolysis |

| 5% Pd/C | H₂ (atmospheric pressure) | Methanol | 60 | 40 | Not specified | [1] |

| 10% Pd/C | NaBH₄ | Methanol | Room Temp. | < 0.2 | 93-98 | [3] |

| Pd(OAc)₂/C (in situ) | H₂ (1 atm) | Methanol | 25 | 12 | up to 99 | [4] |

| 10% Pd/C | H₂ (10 bar) | Water/MeCN | Not specified | 36-48 | 82-84 | [5] |

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Hydrogen Gas

This protocol describes a general procedure for the deprotection of this compound using palladium on carbon as the catalyst and hydrogen gas as the hydrogen source.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under the inert atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus. For laboratory scale, a hydrogen balloon is often sufficient.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; handle with care.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude nortropine.

-

Purification (if necessary): The resulting nortropine can be further purified by recrystallization or column chromatography if required.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This protocol offers an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor in a process called catalytic transfer hydrogenation.[2]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ammonium formate (HCOONH₄) (4-5 equivalents)

-

Methanol (or Ethanol)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.

-

Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (10 mol%) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by standard techniques such as acid-base extraction or chromatography to isolate the free base, nortropine.

Visualizations

Chemical Reaction

Caption: Deprotection of this compound via catalytic hydrogenolysis.

Experimental Workflow

Caption: General workflow for the hydrogenolysis of this compound.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]

- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

N-Cbz-nortropine: A Versatile Intermediate for the Synthesis of High-Affinity Dopamine Transporter Ligands

Keywords: N-Cbz-nortropine, dopamine transporter, DAT ligands, nortropine derivatives, structure-activity relationship, drug development, medicinal chemistry

Abstract

The dopamine transporter (DAT) is a critical regulator of dopamine neurotransmission and a primary target for the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.[1] This application note details the utility of this compound as a key intermediate in the synthesis of a diverse range of potent and selective dopamine transporter ligands. We provide detailed protocols for the synthesis of N-substituted nortropane analogs, quantitative data on their binding affinities for monoamine transporters, and graphical representations of the synthetic and biological pathways involved. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel DAT-targeted therapeutics.

Introduction